![molecular formula C21H20F2N2O3S B2565189 N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,6-difluorobenzamide CAS No. 893996-91-3](/img/structure/B2565189.png)
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,6-difluorobenzamide
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Description
This compound is a derivative of Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- . It has a molecular formula of C12H17NO3 and a molecular weight of 223.2683 . It is also known by other names such as N-Acetyl-3,4-dimethoxyphenethylamine, N-Acetylhomoveratrylamine, Benzenethanamine, N-acetyl-3,4-dimethoxy-, and N-Acetyl-2-[3,4-dimethoxyphenyl]ethylamine .
Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . It is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Synthesis and Material Applications
The compound has been involved in the synthesis and characterization of novel polyimides. Polyimides synthesized from new diamines, including those related to the compound , show significant solubility in organic solvents and exhibit high thermal stability, making them potentially useful in high-performance materials for electronic and aerospace industries (Butt et al., 2005).
Biological and Anticancer Activities
In the field of medicinal chemistry, derivatives of the compound have been investigated for their antiulcer and anticancer activities. For instance, certain derivatives have demonstrated significant antiulcer activity, suggesting potential therapeutic applications in treating gastric ulcers (Hosokami et al., 1992). Moreover, a series of substituted benzamides, including those structurally related to the compound, have been evaluated for anticancer activity against various cancer cell lines, showing moderate to excellent activities. This suggests the potential of these compounds in the development of new anticancer agents (Ravinaik et al., 2021).
properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N2O3S/c1-12-18(9-10-24-20(26)19-14(22)5-4-6-15(19)23)29-21(25-12)13-7-8-16(27-2)17(11-13)28-3/h4-8,11H,9-10H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFZEDYQZIIPHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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